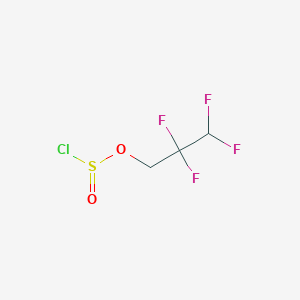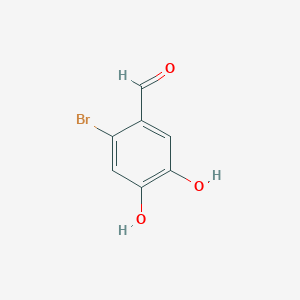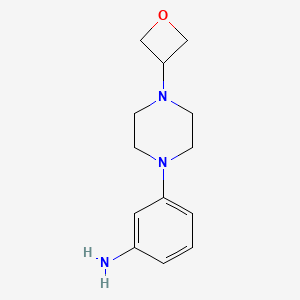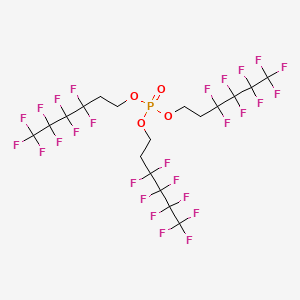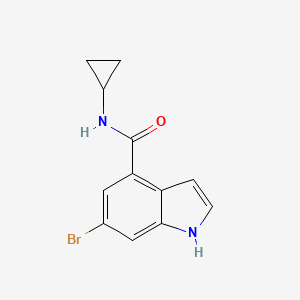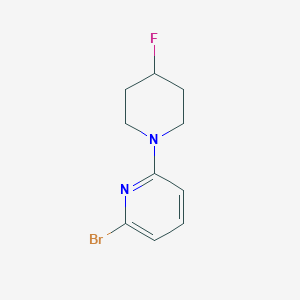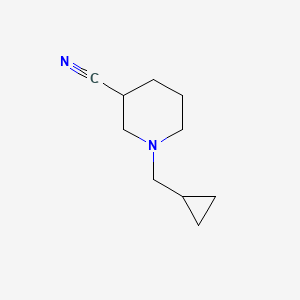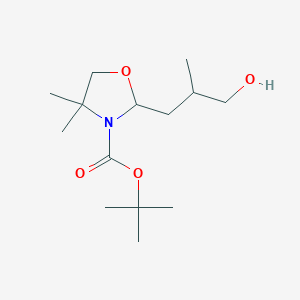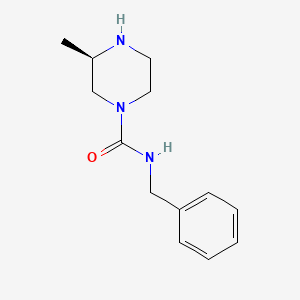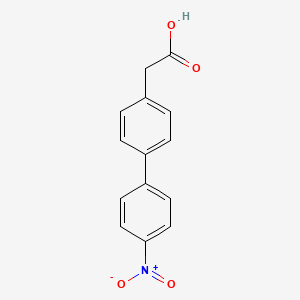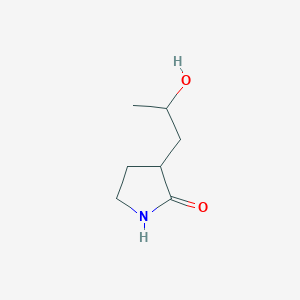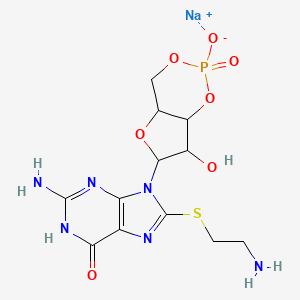
8-(2-Aminoethylthio) guanosine-3',5'-cyclic monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt is a derivative of cyclic guanosine monophosphate (cGMP). This compound is known for its role as a second messenger in various biological processes, particularly in signal transduction pathways. It is often used in research to study the effects of cGMP and its analogs on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt involves the modification of guanosine-3’,5’-cyclic monophosphate. The process typically includes the introduction of an aminoethylthio group at the 8-position of the guanine base. This can be achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its sodium salt form. Quality control measures, such as high-performance liquid chromatography (HPLC), are often employed to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a probe to study the chemical properties and reactivity of cGMP analogs.
Biology: Employed in research on signal transduction pathways, particularly those involving cGMP-dependent protein kinases and phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects in conditions related to cGMP signaling, such as cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of 8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt involves its interaction with cGMP-dependent protein kinases, cyclic nucleotide-gated channels, and phosphodiesterases. By binding to these molecular targets, the compound can modulate various cellular processes, including ion channel regulation, gene expression, and cell proliferation. The specific pathways involved depend on the cellular context and the presence of other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Guanosine 3’,5’-cyclic monophosphate (cGMP): The parent compound, which serves as a second messenger in various signaling pathways.
8-Bromo-cGMP: A more stable analog of cGMP that is resistant to phosphodiesterases.
Dibutyryl-cGMP: A cell-permeable analog of cGMP that can easily cross cell membranes .
Uniqueness
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt is unique due to the presence of the aminoethylthio group at the 8-position of the guanine base. This modification can enhance its binding affinity to specific molecular targets and alter its biological activity compared to other cGMP analogs. Additionally, the sodium salt form improves its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C12H16N6NaO7PS |
|---|---|
Molecular Weight |
442.32 g/mol |
IUPAC Name |
sodium;2-amino-8-(2-aminoethylsulfanyl)-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N6O7PS.Na/c13-1-2-27-12-15-5-8(16-11(14)17-9(5)20)18(12)10-6(19)7-4(24-10)3-23-26(21,22)25-7;/h4,6-7,10,19H,1-3,13H2,(H,21,22)(H3,14,16,17,20);/q;+1/p-1 |
InChI Key |
DQOIAWLLLQBPKD-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCN)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


